molecular formula C24H26FN3O2S B2514851 N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide CAS No. 862825-98-7

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide

Cat. No.: B2514851
CAS No.: 862825-98-7
M. Wt: 439.55
InChI Key: BFSYSXWOJKCOQJ-UHFFFAOYSA-N
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Description

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C24H26FN3O2S and its molecular weight is 439.55. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . The specific targets of this compound would depend on its exact structure and functional groups.

    Mode of Action

    The mode of action of indole derivatives can vary widely, but many have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Analysis

Biochemical Properties

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. This compound is known to interact with enzymes involved in the metabolism of sulfur-containing compounds, such as thiol and sulfide enzymes . The interaction with these enzymes can lead to the formation of disulfide bonds, which are crucial for maintaining the structural integrity of proteins. Additionally, the compound may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, the compound may activate or inhibit specific signaling pathways, resulting in altered cellular responses such as proliferation, differentiation, or apoptosis. Furthermore, the compound’s interaction with metabolic enzymes can affect the overall metabolic flux within cells, leading to changes in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding can lead to changes in the enzyme’s conformation, affecting its ability to catalyze biochemical reactions. Additionally, the compound may interact with transcription factors, influencing gene expression by modulating the binding of these factors to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities. Additionally, long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression and protein synthesis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. At high doses, the compound may exhibit toxic or adverse effects, such as cellular damage or apoptosis.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation. These metabolic reactions can lead to the formation of metabolites with different biological activities. The compound’s interaction with metabolic enzymes can also affect the overall metabolic flux, influencing the levels of key metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and efflux of the compound, influencing its localization and accumulation within different cellular compartments. The compound’s distribution can also be affected by its binding to plasma proteins, which can modulate its bioavailability and pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound may localize to the cytoplasm, nucleus, or other organelles, where it can exert its biological effects. The localization of the compound can influence its activity and function, as different cellular compartments provide distinct microenvironments that affect the compound’s interactions with biomolecules.

Properties

IUPAC Name

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2S/c25-18-11-9-17(10-12-18)24(30)26-13-14-28-15-22(20-7-3-4-8-21(20)28)31-16-23(29)27-19-5-1-2-6-19/h3-4,7-12,15,19H,1-2,5-6,13-14,16H2,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSYSXWOJKCOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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